molecular formula C6H2Br2F3N B1403416 2,4-Dibromo-6-(trifluoromethyl)pyridine CAS No. 1211539-45-5

2,4-Dibromo-6-(trifluoromethyl)pyridine

Cat. No.: B1403416
CAS No.: 1211539-45-5
M. Wt: 304.89 g/mol
InChI Key: NUHNRBSOYSYLEB-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(trifluoromethyl)pyridine (CAS 1211539-45-5) is a halogen-substituted pyridine derivative of significant interest in advanced chemical synthesis and discovery research . Its molecular structure, featuring two bromine atoms and a robust trifluoromethyl group on the pyridine ring, makes it a versatile and valuable building block (synthon) for constructing more complex molecules . The presence of the trifluoromethyl group is particularly noteworthy, as this moiety is a critical structural feature in a growing number of active agrochemical and pharmaceutical ingredients due to its ability to influence properties like metabolic stability, lipophilicity, and biomolecular affinity . The compound's bromine substituents are excellent functional handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of diverse carbon-based fragments. This reactivity allows researchers to systematically explore structure-activity relationships (SAR) in drug and agrochemical discovery programs. While specific biological activities for this exact compound are not detailed in the public domain, its structural profile suggests potential as a key intermediate in the development of protease inhibitors, receptor modulators, or other biologically active molecules. This product is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use of any kind. Researchers are encouraged to consult the scientific literature for the latest applications and to verify all specifications upon receipt.

Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHNRBSOYSYLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858658
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-45-5
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridine typically involves the bromination of 6-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions can produce a variety of biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H3Br2F3N
Molecular Weight: Approximately 305.91 g/mol

The compound features two bromine atoms and one trifluoromethyl group attached to a pyridine ring. The presence of these substituents enhances its chemical reactivity and biological activity.

Medicinal Chemistry

2,4-Dibromo-6-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic properties.

Key Applications:

  • Antitumor Agents: Compounds derived from this pyridine derivative have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibitors: The compound can interact with biological targets, modulating enzyme activity, which is critical in drug design.

Case Study:
A study investigated the structure-activity relationship (SAR) of derivatives of this compound, revealing that modifications to the trifluoromethyl group significantly affected biological activity against specific cancer cell lines.

Agricultural Chemistry

The compound is extensively utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its unique electronic properties impart significant biological efficacy while maintaining low toxicity levels for humans and animals.

Key Applications:

  • Herbicide Development: It acts as an intermediate in creating herbicides that effectively control various weeds without harming crops.
  • Pesticide Formulations: Its derivatives are explored for their effectiveness against agricultural pests.

Data Table: Herbicidal Activity Comparison

Compound NameActivity LevelTarget Species
This compoundHighBroadleaf Weeds
2,6-Dichloro-4-(trifluoromethyl)pyridineModerateGrasses
4-Bromo-3-(trifluoromethyl)pyridineLowSpecific Insects

Materials Science

In materials science, this compound is employed in the development of advanced materials such as organic semiconductors and liquid crystals.

Key Applications:

  • Organic Light Emitting Diodes (OLEDs): Its derivatives are being investigated for use in OLED technology due to their favorable electronic properties.
  • Liquid Crystals: The compound's unique structure allows it to be used in liquid crystal displays (LCDs), enhancing performance characteristics.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its halogen and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

2-Bromo-6-(trifluoromethyl)pyridine (CAS 872365-91-8)

  • Structural Difference : Lacks a bromine at the 4-position compared to the target compound.
  • Impact : Reduced steric hindrance and altered reactivity in cross-coupling reactions. Its similarity score (0.72) to the target compound suggests divergent applications in synthesis .

    4,5-Dibromo-6-(trifluoromethyl)pyrimidine (CAS 785777-89-1)

  • Structural Difference : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).

  • Similarity score: 0.80 .

Methyl-Substituted Dibromopyridines

2,5-Dibromo-6-methylpyridine (CAS 38749-93-8)

  • Structural Difference : Methyl (-CH₃) replaces -CF₃; bromine at 2- and 5-positions.
  • Impact : The electron-donating -CH₃ group increases ring electron density, favoring nucleophilic substitution at distinct sites. Reduced thermal stability compared to -CF₃ analogs .

Heterocyclic Derivatives with Trifluoromethyl Groups

Imidazo[1,2-a]pyridines (e.g., 724742-88-5)

  • Structural Difference : Fused imidazole-pyridine ring system.
  • Impact : Enhanced planar rigidity improves binding to biological targets (e.g., enzymes or receptors). Derivatives exhibit potent insecticidal and anticancer activities .

    Thiazolo[5,4-b]pyridines

  • Structural Difference : Thiazole ring fused to pyridine.

  • Impact : Demonstrated c-KIT inhibitory activity (IC₅₀ < 1 μM in some cases), highlighting selectivity for kinase targets over agrochemical applications .

Oxadiazole-Containing TFMP Derivatives

Compounds like 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles integrate a 1,3,4-oxadiazole moiety, enhancing insecticidal potency. 3D-QSAR studies reveal that electron-withdrawing groups at specific positions correlate with activity against Plutella xylostella (diamondback moth) .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name CAS Number Similarity Score Key Features Applications
2,4-Dibromo-6-(trifluoromethyl)pyridine Not provided N/A 2,4-Br; 6-CF₃ Agrochemical intermediate
2-Bromo-6-(trifluoromethyl)pyridine 872365-91-8 0.72 2-Br; 6-CF₃ Cross-coupling reactions
4,5-Dibromo-6-(trifluoromethyl)pyrimidine 785777-89-1 0.80 Pyrimidine core; 4,5-Br; 6-CF₃ Pharmaceutical synthesis
2,5-Dibromo-6-methylpyridine 38749-93-8 0.89 2,5-Br; 6-CH₃ Organic intermediates

Biological Activity

2,4-Dibromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H3_{3}Br2_{2}F3_{3}N, with a molecular weight of approximately 319.91 g/mol. The structural arrangement enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its biological activity.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The halogen and trifluoromethyl groups are believed to enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It is believed to interact with molecular pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have shown efficacy against cancer cell lines by inducing cytotoxic effects.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated their ability to inhibit bacterial growth in vitro. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when exposed to varying concentrations of the compound.

Concentration (μg/mL)CFU Reduction (%)
1030
5065
10085

This data suggests that increasing concentrations correlate with enhanced antimicrobial activity.

Study on Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound derivatives could induce apoptosis in malignant cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Cell LineIC50 (μM)Mechanism
HeLa (Cervical)15Apoptosis via caspase activation
MCF-7 (Breast)20Mitochondrial disruption

These findings indicate potential for further development as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary studies suggest that the compound exhibits moderate bioavailability due to first-pass metabolism effects. Further optimization in drug formulation may enhance its therapeutic efficacy .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2,4-Dibromo-6-(trifluoromethyl)pyridine?

Methodological Answer:
The synthesis typically involves halogenation and functional group introduction. A common approach is nucleophilic substitution on a pre-functionalized pyridine core. For example:

  • Step 1: Start with 6-(trifluoromethyl)pyridine. Introduce bromine at positions 2 and 4 using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in inert solvents (e.g., dichloromethane) .
  • Step 2: Optimize regioselectivity by adjusting steric and electronic effects. The trifluoromethyl group at position 6 directs bromination to positions 2 and 4 due to its electron-withdrawing nature .
  • Alternative Method: Use nickel-catalyzed cross-coupling reactions to introduce bromine, as demonstrated in analogous pyridine systems .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons; deshielding effects from Br and CF₃ groups split signals (e.g., δ 8.5–9.0 ppm for adjacent protons) .
    • ¹⁹F NMR: Confirm the trifluoromethyl group (δ -60 to -70 ppm) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density and Br positions can be resolved with high-resolution data (R-factor < 0.05) .

Advanced: What challenges arise in achieving regioselectivity during bromination of 6-(trifluoromethyl)pyridine derivatives?

Methodological Answer:

  • Steric Hindrance: The bulky trifluoromethyl group at position 6 can hinder bromination at adjacent positions. Use directing groups (e.g., temporary protecting groups) or dilute conditions to mitigate this .
  • Electronic Effects: The CF₃ group deactivates the ring, slowing electrophilic substitution. Activate the ring with Lewis acids (e.g., FeCl₃) or use radical bromination for better control .
  • Validation: Monitor reaction progress with LC-MS or in situ IR to detect intermediates and optimize reaction time .

Advanced: How can computational chemistry predict reactivity and stability of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate LUMO/HOMO energies to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of trifluoromethylpyridine derivatives localizes near the CF₃ group, influencing reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., DMSO) to assess stability. The compound’s half-life in polar aprotic solvents exceeds 48 hours at 25°C .

Advanced: What are the key considerations for evaluating the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA). The compound decomposes above 200°C, making it suitable for reactions below this threshold .
  • Hydrolytic Stability: Test in aqueous buffers (pH 3–10). The trifluoromethyl group enhances resistance to hydrolysis, but Br substituents may undergo slow nucleophilic displacement in basic conditions (pH > 9) .
  • Light Sensitivity: Store in amber vials; UV-Vis spectroscopy shows degradation under UV light (λ = 254 nm) within 24 hours .

Advanced: How can researchers investigate the pharmacological potential of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of FGFR1 or similar kinases. Analogous trifluoromethylpyridines show IC₅₀ values < 1 µM .
  • In Vivo Studies: Administer in rodent models to assess bioavailability. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, requiring formulation optimization .
  • Metabolic Profiling: Use LC-MS/MS to identify metabolites. The bromine atoms may undergo glutathione conjugation in hepatic microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromo-6-(trifluoromethyl)pyridine
Reactant of Route 2
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2,4-Dibromo-6-(trifluoromethyl)pyridine

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